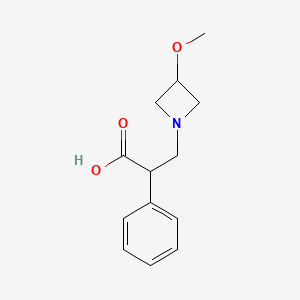
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid is a synthetic organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, along with the phenyl and methoxy groups, imparts unique chemical properties that make it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid typically involves the formation of the azetidine ring followed by functionalization to introduce the methoxy and phenyl groups. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid.
Reduction: Formation of a more saturated azetidine derivative.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The azetidine ring may play a role in binding to enzymes or receptors, while the phenyl and methoxy groups could influence the compound’s overall activity and selectivity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Methoxyazetidin-1-yl)-2-phenylbutanoic acid: Similar structure but with an additional carbon in the propanoic acid chain.
3-(3-Methoxyazetidin-1-yl)-2-phenylacetic acid: Similar structure but with a shorter acetic acid chain.
Uniqueness
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid is unique due to the combination of the azetidine ring with the methoxy and phenyl groups. This specific arrangement imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
3-(3-methoxyazetidin-1-yl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-7-14(8-11)9-12(13(15)16)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,16) |
Clé InChI |
YOPNICOTZKGFOA-UHFFFAOYSA-N |
SMILES canonique |
COC1CN(C1)CC(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


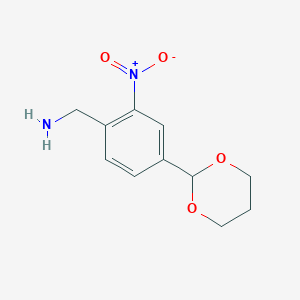
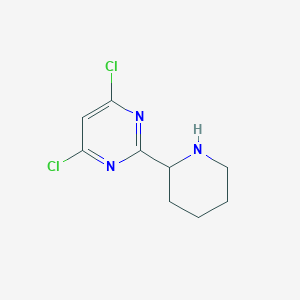
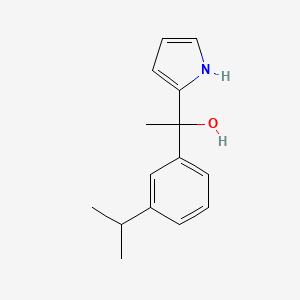
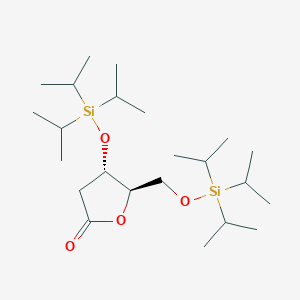
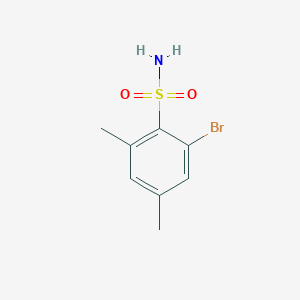
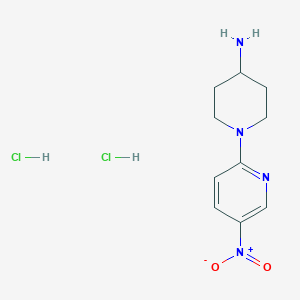

![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)
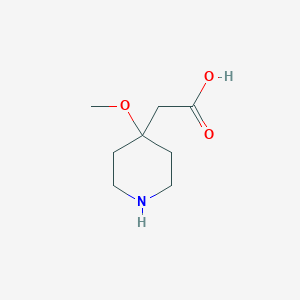
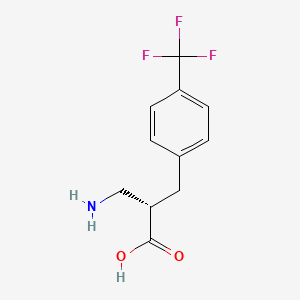
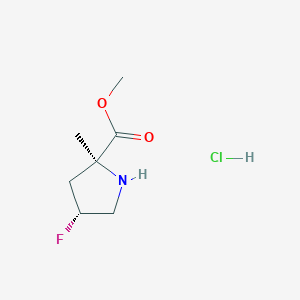
![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
